3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry, vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Scientific Research Applications
Photocatalytic Oxidation Studies
The compound 2,4-dichlorophenol, a related derivative to 3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one, has been studied in the context of photocatalytic oxidation. Research by Tang and Huang (1995) explored the photocatalytic oxidation pathways of 2,4-dichlorophenol by CdS in various pH solutions, highlighting its potential in environmental applications like water purification (Tang & Huang, 1995).
Structural Analysis
Li and Su (1994) conducted a structural analysis of 4-chlorochalcone, a compound structurally similar to this compound. Their work provides insights into the molecular geometry and electronic structure, which can be relevant for understanding the properties of similar compounds (Li & Su, 1994).
Electrochemistry and Photophysics
A study by Pistner et al. (2013) on the synthesis, electrochemistry, and photophysics of phlorin macrocycles, including derivatives with phenyl groups, offers insights into the redox and photochemical properties that could be relevant for compounds like this compound (Pistner et al., 2013).
Crystallographic Studies
Murugan et al. (2008) researched the crystal structure of a related compound, which could be significant in understanding the crystallography of this compound. Their findings can help infer the stability and intermolecular interactions in similar compounds (Murugan et al., 2008).
Luminescent Platinum(II) Complexes
Research by Lai et al. (1999) on luminescent mono- and binuclear cyclometalated platinum(II) complexes, involving phenyl derivatives, can provide valuable information on the photophysical properties of related compounds like this compound (Lai et al., 1999).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins involved in the life cycle of certain parasites . More research is needed to identify the specific targets of this compound.
Mode of Action
It’s suggested that similar compounds may act on the active site of certain receptors, establishing a stable complex with the target . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Similar compounds have been shown to affect the life cycle of certain parasites . The downstream effects of these interactions could include disruption of essential biological processes, leading to the death of the parasite.
Pharmacokinetics
It’s suggested that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability . These properties could impact the bioavailability of the compound, affecting its efficacy.
Result of Action
Similar compounds have been shown to be effective against certain forms of parasites . This suggests that the compound could have a significant impact on the survival and proliferation of these organisms.
Action Environment
Similar compounds have been shown to form reactive metabolites from n-conjugation and c=c epoxidation . These reactions could be influenced by environmental factors such as pH and temperature, potentially affecting the compound’s action and stability.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12Cl2O2/c22-14-10-11-15(17(23)12-14)20-19(13-6-2-1-3-7-13)16-8-4-5-9-18(16)25-21(20)24/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDYVENFAJIUXMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701345935 |
Source
|
Record name | 3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
720673-29-0 |
Source
|
Record name | 3-(2,4-Dichlorophenyl)-4-phenylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701345935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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